molecular formula C5H5BrOS B151471 (3-Bromothiophen-2-YL)methanol CAS No. 70260-17-2

(3-Bromothiophen-2-YL)methanol

Cat. No. B151471
CAS RN: 70260-17-2
M. Wt: 193.06 g/mol
InChI Key: IXULCOYQSDIBFO-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-YL)methanol is a compound that is part of the thiophene family, which are sulfur-containing heterocycles. The bromine and methanol functional groups attached to the thiophene ring suggest that this compound could be of interest in various chemical reactions, particularly in halogen exchange processes and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related bromothiophene derivatives has been explored in the literature. For instance, the reaction of 3-bromo-2-iodothiophene with sodium methoxide in methanol has been shown to lead to a variety of products, including 3-bromothiophene and 4-bromo-2-methoxythiophene, through a process known as a halogen dance . This suggests that (3-Bromothiophen-2-YL)methanol could potentially be synthesized through similar halogen exchange reactions, utilizing sodium methoxide and methanol as key reagents.

Molecular Structure Analysis

While the specific molecular structure of (3-Bromothiophen-2-YL)methanol is not detailed in the provided papers, the structure of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, has been established using NMR, IR, MS spectra, and X-ray diffraction crystallography . This level of structural analysis is crucial for understanding the physical and chemical properties of such compounds and could be applied to (3-Bromothiophen-2-YL)methanol to gain insights into its reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of bromothiophenes with nucleophiles, such as methoxide ion, has been demonstrated to result in halogen exchange reactions . Additionally, the kinetics of reactions involving bromothiophenes, such as the anilino-debromination of 2-bromo-3,5-dinitrothiophen with ortho-substituted anilines in methanol, have been studied, providing valuable information on the reactivity of these compounds . These studies suggest that (3-Bromothiophen-2-YL)methanol could undergo similar nucleophilic substitution reactions, which could be useful in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Bromothiophen-2-YL)methanol can be inferred from related compounds. For example, the crystal structure and molecular conformation of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol provide insights into the density and molecular packing of such molecules . The kinetics study of bromothiophenes with anilines in methanol also offers information on the reaction rates and the influence of substituents on the thiophene ring . These properties are essential for understanding the behavior of (3-Bromothiophen-2-YL)methanol in various environments and could guide its use in chemical synthesis.

Scientific Research Applications

Halogen-Dance Reactions

The compound (3-Bromothiophen-2-yl)methanol is involved in reactions known as "halogen-dance" reactions. For instance, the reaction of 3-bromo-2-iodothiophene with sodium methoxide in various solvents undergoes a halogen-dance, leading to a mixture of 3-bromothiophene and other halogenated thiophenes (Gronowitz, Hallberg, & Glennow, 1980).

Asymmetric Synthesis

(3-Bromothiophen-2-yl)methanol is significant in the field of asymmetric synthesis. It has been used in the synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes via [1‐(Silylmethyl)allenyl]methanols, which are synthesized with good yields and enantioselectivities (Durán-Galván & Connell, 2010).

Role in Suzuki Coupling Reactions

The compound plays a role in Suzuki coupling reactions. A study showed that coupling the Schiff base of (3-Bromothiophen-2-yl)methanol with aryl/het-aryl boronic acids using Pd(PPh3)4 as a catalyst yielded products with good to moderate yields (Ahmad et al., 2019).

Catalytic Asymmetric Addition

In another application, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, with (3-Bromothiophen-2-yl)methanol potentially playing a role in these reactions (Wang et al., 2008).

Synthesis of Bithiophenes

It is also involved in the synthesis of bithiophenes, such as the reaction of 3,3′-dibromothiophene with sodium methylate/methanol to yield 4,4′-dimethoxy-3,3′-bithiophene (Zuo et al., 2015).

Influence on Lipid Dynamics

In the context of lipid dynamics, methanol (a solvent in which (3-Bromothiophen-2-yl)methanol might be used) significantly affects lipid dynamics, as seen in studies involving 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles (Nguyen et al., 2019).

Spectroscopic and Molecular Docking Investigations

Spectroscopic and molecular docking studies have been conducted on derivatives of thiophenes, such as 1-(3-Bromo-2-thienyl)-3-(4-butoxyphenyl)‑prop-2-en-1-one, synthesized by dissolving 2-Acetyl-3-bromothiophene in methanol (Ramesh et al., 2019).

Thienylation of Allylic Alcohols

(3-Bromothiophen-2-yl)methanol is relevant in the thienylation of allylic alcohols, where Pd catalyzed reactions with 2-bromothiophene and 3-bromothiophene yield thienyl-aldehydes or ketones (Tamaru, Yamada, & Yoshida, 1979).

Safety And Hazards

“(3-Bromothiophen-2-YL)methanol” is classified under the GHS07 hazard class. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

(3-bromothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXULCOYQSDIBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499805
Record name (3-Bromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromothiophen-2-YL)methanol

CAS RN

70260-17-2
Record name 3-Bromo-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70260-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Hu, H Wang, S Liu, J Zhang, B Zhao… - Asian Journal of …, 2018 - Wiley Online Library
Acenes/heteroacenes, the most widely studied small‐molecule organic semiconductors, always possess linear structures. In this work, three stable, soluble and angular π‐extended …
Number of citations: 4 onlinelibrary.wiley.com
NA Chaika, KV Shvydenko, TI Shvydenko… - Chemistry of …, 2023 - Springer
The halogen dance reaction was utilized for preparation of iodothiophenes. Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-…
Number of citations: 4 link.springer.com
H Chen, A Wadsworth, C Ma, A Nanni… - Journal of the …, 2019 - ACS Publications
A fused donor, thienobenzo[b]indacenodithiophene (TBIDT), was designed and synthesized using a novel acid-promoted cascade ring closure strategy, and then copolymerized with a …
Number of citations: 46 pubs.acs.org
T Weingartz, S Nagorny, J Adams, A Eitzeroth… - RSC …, 2023 - pubs.rsc.org
A series of bis(thienyl)ethenes (BTEs) possessing perfluorocyclopentene backbones and methoxymethyl groups (MOM) in the 2/2′-positions of the thiophenes was prepared and …
Number of citations: 1 pubs.rsc.org
IE Nifant'ev, PV Ivchenko - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
Metallocene catalysis is widely used in transformations of unsaturated organic compounds, including the bulk industrial synthesis of polyolefins. Over the last few decades, the …
Number of citations: 8 onlinelibrary.wiley.com
A Nanni - amslaurea.unibo.it
Due to the low cost, lightness and flexibility, Polymer Solar Cell (PSC) technology is considered one of the most promising energy technologies. In the past decades, PSCs using …
Number of citations: 4 amslaurea.unibo.it
E Kianmehr, M Fardpour… - European Journal of …, 2017 - Wiley Online Library
A metal‐free, simple, and highly efficient method for the direct alkylation of non‐basic heterocycles and basic ones with various alcohols and cyclic ethers has been developed based on …

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